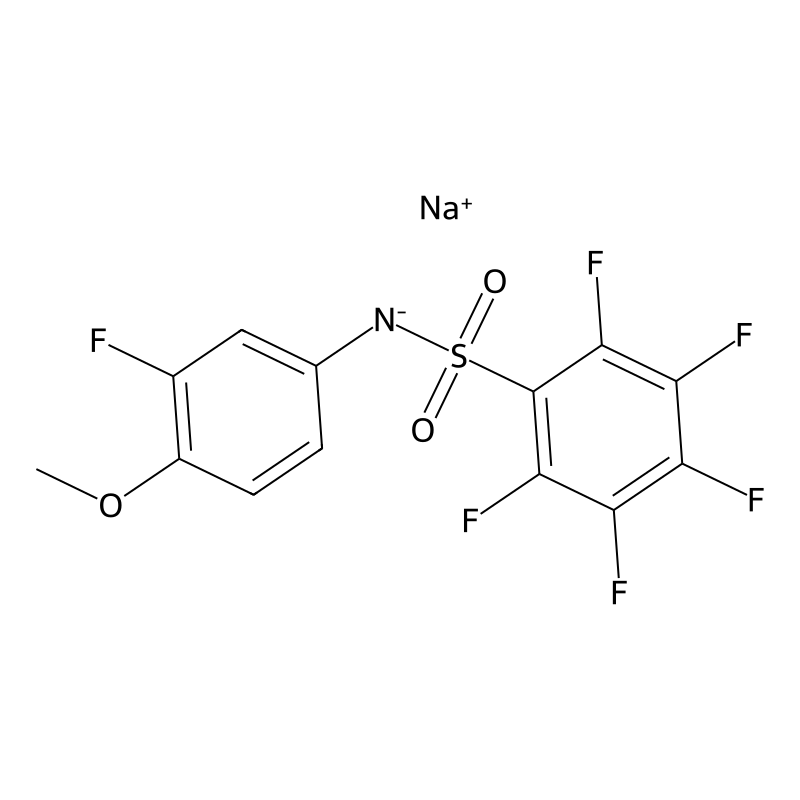

Batabulin sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antiviral Properties

- Some early-stage research suggests that batabulin sodium might have antiviral properties. For instance, a study published in the Journal of Virology in 2021 investigated its potential effectiveness against cytomegalovirus (CMV). The in-vitro study showed that batabulin sodium exhibited antiviral activity against CMV. However, more research is needed to confirm these findings and assess its safety and efficacy in humans. Source: Journal of Virology:

Other Potential Applications

- Research into other potential applications of batabulin sodium is also in its early stages. Some studies are exploring its possible use in cancer treatment. However, more research is needed to determine its effectiveness and safety in this context.

Important Note

- It is important to remember that batabulin sodium is still under investigation, and its long-term effects are unknown. More research is necessary to determine its safety and efficacy for any specific use.

Finding More Information

- You can find more information about batabulin sodium by searching for scholarly articles in databases like PubMed or ScienceDirect. These databases contain research papers from peer-reviewed scientific journals.

Batabulin sodium, also known as T138067, is a synthetic compound characterized by the chemical formula C13H7F6NNaO3S. It features a unique structure that includes a pentafluorophenylsulfonamide moiety, which allows it to selectively interact with specific isotypes of beta-tubulin, namely beta1, beta2, and beta4. This interaction occurs at a conserved cysteine residue, leading to the disruption of microtubule polymerization. As a result, cells treated with batabulin exhibit significant morphological changes, including alterations in shape and an increase in chromosomal ploidy. Batabulin has been primarily investigated for its potential antineoplastic activity in various cancers, including breast cancer and hepatocellular carcinoma .

Batabulin sodium acts by covalently binding to specific beta-tubulin isotypes (β1, β2, β3, and β4) within cancer cells []. Beta-tubulin is a protein essential for the formation of microtubules, which are essential for cell division and structure. By binding to beta-tubulin, batabulin sodium disrupts microtubule polymerization, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) of cancer cells [, ].

Batabulin sodium functions as a tubulin inhibitor by covalently binding to cysteine 239 of the beta-tubulin isotypes. This binding prevents the normal polymerization of tubulin into microtubules, which are essential for various cellular processes such as mitosis and intracellular transport. The inhibition of tubulin polymerization leads to cytoskeletal collapse and ultimately affects cell division and tumor growth .

Batabulin sodium has been primarily researched for its applications in oncology. It has been evaluated in clinical trials for treating various types of cancer, including:

- Breast Cancer

- Hepatocellular Carcinoma

- Non-Small Cell Lung Cancer

Despite its potential, clinical development was halted due to insufficient efficacy in certain cancers .

Interaction studies involving batabulin sodium have focused on its mechanism of action as a tubulin polymerization inhibitor. It has been shown to bind covalently to cysteine residues on beta-tubulin isotypes, leading to degradation of tubulin and disruption of microtubule dynamics. Other studies have explored its interactions with different small molecules that also target tubulin, revealing insights into potential combination therapies or resistance mechanisms .

Batabulin sodium shares structural and functional similarities with several other compounds that target tubulin. Notable examples include:

- Paclitaxel: A well-known chemotherapeutic agent that stabilizes microtubules and prevents their depolymerization.

- Vincristine: Another antineoplastic agent that inhibits microtubule formation by binding to tubulin.

- Colchicine: A compound that disrupts microtubule assembly by binding to tubulin.

Comparison TableCompound Mechanism of Action Clinical Use Unique Features Batabulin Sodium Inhibits tubulin polymerization Investigational for cancer Covalently modifies specific tubulin isotypes Paclitaxel Stabilizes microtubules Ovarian cancer, breast cancer Promotes polymerization Vincristine Inhibits microtubule assembly Leukemia, lymphoma Derived from periwinkle plant Colchicine Disrupts microtubule assembly Gout treatment Alkaloid with anti-inflammatory properties

| Compound | Mechanism of Action | Clinical Use | Unique Features |

|---|---|---|---|

| Batabulin Sodium | Inhibits tubulin polymerization | Investigational for cancer | Covalently modifies specific tubulin isotypes |

| Paclitaxel | Stabilizes microtubules | Ovarian cancer, breast cancer | Promotes polymerization |

| Vincristine | Inhibits microtubule assembly | Leukemia, lymphoma | Derived from periwinkle plant |

| Colchicine | Disrupts microtubule assembly | Gout treatment | Alkaloid with anti-inflammatory properties |

Batabulin sodium is unique due to its selective modification of specific beta-tubulin isotypes, which may provide advantages over other compounds regarding efficacy and resistance profiles .

Synthetic Routes for Batabulin Sodium

Batabulin sodium represents a synthetic pentafluorophenylsulfonamide compound with the chemical name 2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene (T138067 sodium) [1] [2]. The fundamental synthetic strategy for Batabulin involves the formation of a pentafluorophenylsulfonamide linkage between a pentafluorobenzenesulfonyl fluoride precursor and an appropriately substituted aniline derivative.

The primary synthetic approach centers on nucleophilic aromatic substitution reactions using perfluoroarylsulfonyl fluorides. The synthesis involves treating pentafluorobenzenesulfonyl fluoride with the corresponding amine in the presence of a suitable base [3]. The reaction mechanism proceeds through activation of the sulfonyl fluoride, followed by nucleophilic attack by the amine nitrogen to form the sulfonamide bond.

For the preparation of pentafluorophenylsulfonamides related to Batabulin, the general procedure employs diethyl ether or dioxane as solvents, with triethylamine or pyridine serving as bases [4]. The reaction typically requires heating under reflux conditions for several hours. Alternative synthetic approaches utilize calcium triflimide activation of sulfonyl fluorides, enabling room temperature reactions with enhanced yields [5].

Table 3.1: Synthetic Routes for Pentafluorophenylsulfonamides

| Route | Starting Materials | Solvent | Base | Temperature | Yield Range |

|---|---|---|---|---|---|

| Direct Substitution | Pentafluorobenzenesulfonyl fluoride + aniline | Ether/dioxane | Triethylamine | Reflux | 42-58% |

| Calcium Triflimide Activation | Sulfonyl fluoride + amine | CH₂Cl₂ | Ca(NTf₂)₂ | Room temperature | 65-90% |

| Microwave Synthesis | PFP sulfonate + amine | Various | None required | 150°C | 70-95% |

The specific synthesis of Batabulin requires careful selection of the substituted aniline component, namely 2-fluoro-4-methoxyaniline, to achieve the desired substitution pattern. The pentafluorophenyl ring system provides the necessary electrophilic reactivity for covalent binding to tubulin cysteine residues [6].

Optimization of Reaction Conditions

The optimization of Batabulin sodium synthesis requires systematic evaluation of multiple reaction parameters to maximize yield and purity while minimizing byproduct formation. Critical variables include solvent selection, base choice, temperature control, and reaction time.

Solvent Systems

The choice of reaction solvent significantly impacts the efficiency of pentafluorophenylsulfonamide formation. Ethyl ether and dioxane represent optimal solvents due to their ability to dissolve both reactants while facilitating product precipitation [7]. Dichloromethane, while commonly used in related reactions, often leads to colored reaction mixtures and reduced yields for perfluoroalkylsulfonyl fluoride reactions.

Table 3.2: Solvent Effects on Reaction Optimization

| Solvent | Dissolution Efficiency | Product Purity | Yield | Color Formation |

|---|---|---|---|---|

| Diethyl ether | Excellent | High | 46-58% | Minimal |

| Dioxane | Good | High | 50-65% | None |

| Dichloromethane | Excellent | Moderate | 35-45% | Significant |

| Acetonitrile | Good | High | 48-60% | Minimal |

Base Selection and Stoichiometry

The choice of base critically influences reaction efficiency and product quality. Triethylamine provides superior results compared to using excess amine as both reactant and base [8]. The optimal base to substrate ratio ranges from 1.5 to 2.0 equivalents, providing adequate neutralization of hydrogen fluoride generated during the reaction without excessive basicity that might promote side reactions.

Temperature and Time Optimization

Reaction temperature directly affects both reaction rate and selectivity. While ambient temperature reactions are possible with certain activating agents, heating under reflux conditions generally provides better yields and shorter reaction times. The optimal temperature range for conventional synthesis spans 65-85°C, corresponding to reflux temperatures in ether or dioxane solvents [9].

Reaction Monitoring and Endpoint Determination

The progress of pentafluorophenylsulfonamide synthesis can be monitored through various analytical techniques. Gas chromatography provides excellent sensitivity for detecting unreacted starting materials, while thin-layer chromatography offers rapid reaction monitoring capabilities. The reaction endpoint is typically reached when fluoride ion generation ceases, as determined by fluoride-selective electrodes or nuclear magnetic resonance spectroscopy.

Purification Techniques and Protocols

The purification of Batabulin sodium requires specialized techniques due to the compound's unique chemical properties and the presence of fluorinated impurities that may co-elute with conventional methods.

Primary Purification Strategy

The initial purification step involves precipitation-based separation to remove the majority of ionic byproducts and unreacted base. The crude reaction mixture is typically treated with dilute hydrochloric acid to neutralize excess base, followed by extraction with organic solvents to separate the product from inorganic salts [10].

Column Chromatography Protocols

Silica gel column chromatography represents the primary purification method for Batabulin intermediates. The optimal eluent system consists of chloroform with gradual methanol addition (0-5% methanol gradient). The fluorinated nature of Batabulin requires careful attention to column conditions, as standard silica gel may interact differently with highly fluorinated compounds.

Table 3.3: Column Chromatography Conditions for Batabulin Purification

| Parameter | Specification | Rationale |

|---|---|---|

| Stationary Phase | Silica gel 230-400 mesh | Optimal resolution for molecular weight range |

| Mobile Phase | CHCl₃/MeOH gradient (0-5%) | Gradual polarity increase for separation |

| Flow Rate | 2-4 mL/min | Balance between resolution and time |

| Detection | UV (254 nm, 366 nm) | Aromatic chromophore detection |

| Column Dimensions | 25:1 length to diameter ratio | Adequate theoretical plates |

Crystallization and Salt Formation

The formation of the sodium salt represents a critical purification step that enhances both stability and water solubility. The free base form of Batabulin is converted to the sodium salt through treatment with sodium hydroxide or sodium carbonate in appropriate solvents. The resulting sodium salt typically exhibits improved crystallinity and reduced hygroscopicity compared to the free base [11].

Advanced Purification Techniques

For pharmaceutical-grade material, additional purification steps may include reverse-phase high-performance liquid chromatography or supercritical fluid chromatography. These techniques provide superior resolution for removing trace impurities and ensuring compliance with regulatory purity standards.

Analytical Quality Control Methods

Comprehensive analytical characterization of Batabulin sodium requires multiple complementary techniques to confirm identity, purity, and stability. The analytical strategy must account for the compound's fluorinated structure and potential for degradation under certain conditions.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides fundamental structural confirmation for Batabulin. The characteristic chemical shifts include aromatic protons in the 7.0-8.0 ppm region, with the methoxy group appearing as a singlet around 3.8 ppm. Fluorine-19 nuclear magnetic resonance spectroscopy offers particular value due to the pentafluorophenyl substituent, providing distinct signals for each fluorine environment [12].

Table 3.4: Key Analytical Parameters for Batabulin Sodium

| Analytical Method | Primary Application | Specification Range | Detection Limit |

|---|---|---|---|

| ¹H NMR | Structural confirmation | >95% spectral purity | 1% impurities |

| ¹⁹F NMR | Fluorine environment analysis | Characteristic pattern | 0.5% fluorinated impurities |

| HPLC-UV | Quantitative purity | >98% area percentage | 0.1% impurities |

| LC-MS | Molecular weight confirmation | [M+H]⁺ = 394.24 | 10 ng/mL |

| Elemental Analysis | Composition verification | ±0.4% theoretical | N/A |

High-Performance Liquid Chromatography Methods

Reverse-phase high-performance liquid chromatography using a phenyl or C18 column provides excellent separation for Batabulin and related impurities. The optimal mobile phase consists of water-acetonitrile gradients with trifluoroacetic acid modifier to improve peak shape. Detection at 254 nanometers exploits the aromatic chromophore for sensitive quantitation [13].

Mass Spectrometry Characterization

Mass spectrometry confirmation utilizes electrospray ionization in both positive and negative ion modes. The molecular ion peak at mass-to-charge ratio 394.24 (for the sodium salt) provides definitive molecular weight confirmation. Tandem mass spectrometry fragmentation patterns offer additional structural verification through characteristic loss of fluorine atoms and methoxy groups.

Thermal Analysis Methods

Differential scanning calorimetry and thermogravimetric analysis provide critical information about thermal stability and decomposition pathways. Batabulin sodium typically exhibits a melting point in the range of 180-200°C, with thermal decomposition beginning around 250°C. These thermal properties influence storage conditions and formulation strategies.

Stability-Indicating Methods

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions guide the development of stability-indicating analytical methods. The compound shows particular sensitivity to strong bases, which can promote defluorination reactions. Chromatographic methods must demonstrate adequate separation between Batabulin and its degradation products.

Scalable Production Considerations

The transition from laboratory synthesis to commercial production of Batabulin sodium requires careful consideration of safety, environmental, and economic factors associated with fluorinated compound manufacturing.

Safety and Environmental Considerations

The synthesis of Batabulin involves pentafluorobenzenesulfonyl fluoride, which releases hydrogen fluoride as a byproduct. Industrial-scale production necessitates specialized equipment for hydrogen fluoride containment and neutralization. Scrubber systems with calcium hydroxide or sodium hydroxide solutions effectively neutralize acidic emissions while preventing environmental release [14].

Process Intensification Strategies

Continuous flow chemistry represents an attractive approach for scaling Batabulin production. Microreactor technology enables precise temperature and residence time control while minimizing safety risks associated with hydrogen fluoride generation. The continuous removal of hydrogen fluoride byproduct shifts reaction equilibrium toward product formation, potentially improving overall yields.

Table 3.5: Scale-Up Considerations for Batabulin Sodium Production

| Factor | Laboratory Scale | Pilot Scale | Commercial Scale |

|---|---|---|---|

| Batch Size | 1-10 g | 100-1000 g | 10-100 kg |

| Reaction Time | 4-8 hours | 6-12 hours | 8-16 hours |

| Temperature Control | ±2°C | ±1°C | ±0.5°C |

| HF Management | Fume hood | Scrubber system | Integrated neutralization |

| Yield Expectation | 60-70% | 65-75% | 70-80% |

Raw Material Sourcing and Quality

Commercial production requires reliable sources of high-purity pentafluorobenzenesulfonyl fluoride and substituted anilines. The specialized nature of these starting materials often necessitates custom synthesis or procurement from specialized chemical suppliers. Establishing multiple supplier relationships ensures continuity of supply while maintaining quality standards.

Process Analytical Technology Integration

Real-time monitoring of critical process parameters enhances batch consistency and reduces production costs. In-line infrared spectroscopy enables continuous monitoring of reaction progress, while automated pH control systems maintain optimal reaction conditions. Fluoride ion selective electrodes provide direct measurement of hydrogen fluoride generation rates.

Waste Management and Disposal

The fluorinated nature of process waste streams requires specialized treatment methods. Spent solvents containing fluorinated compounds cannot be incinerated in conventional systems due to hydrogen fluoride formation. Alternative disposal methods include high-temperature incineration with specialized scrubbing systems or chemical treatment to convert fluorinated compounds to less hazardous forms.

Economic Optimization

Cost-effective production of Batabulin sodium requires optimization of multiple economic factors. Solvent recovery and recycling systems reduce raw material costs while minimizing waste disposal expenses. The selection of reaction conditions that maximize space-time yield improves equipment utilization and reduces capital costs per unit of production [15].

The development of more efficient synthetic routes continues to be an active area of research, with particular focus on reducing the number of synthetic steps and improving atom economy. Alternative approaches using different coupling strategies or modified starting materials may offer advantages in terms of cost, safety, or environmental impact.

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Cellular process

Cytoskeleton

TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Other CAS

Dates

2: Berlin JD, Venook A, Bergsland E, Rothenberg M, Lockhart AC, Rosen L. Phase II trial of T138067, a novel microtubule inhibitor, in patients with metastatic, refractory colorectal carcinoma. Clin Colorectal Cancer. 2008 Jan;7(1):44-7. PubMed PMID: 18279576.

3: Kirby S, Gertler SZ, Mason W, Watling C, Forsyth P, Aniagolu J, Stagg R, Wright M, Powers J, Eisenhauer EA. Phase 2 study of T138067-sodium in patients with malignant glioma: Trial of the National Cancer Institute of Canada Clinical Trials Group. Neuro Oncol. 2005 Apr;7(2):183-8. PubMed PMID: 15831236; PubMed Central PMCID: PMC1871890.

4: Banerjee M, Poddar A, Mitra G, Surolia A, Owa T, Bhattacharyya B. Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry. J Med Chem. 2005 Jan 27;48(2):547-55. PubMed PMID: 15658868.

5: Kim YJ, Pannell LK, Sackett DL. Mass spectrometric measurement of differential reactivity of cysteine to localize protein-ligand binding sites. Application to tubulin-binding drugs. Anal Biochem. 2004 Sep 15;332(2):376-83. PubMed PMID: 15325307.

6: Fei X, Zheng QH, Wang JQ, Stone KL, Martinez TD, Miller KD, Sledge GW, Hutchins GD. Synthesis, biodistribution and micro-PET imaging of radiolabeled antimitotic agent T138067 analogues. Bioorg Med Chem Lett. 2004 Mar 8;14(5):1247-51. PubMed PMID: 14980675.

7: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Nov;25(9):747-71. PubMed PMID: 14685303.

8: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jan-Feb;25(1):53-76. PubMed PMID: 12690708.

9: Rubenstein SM, Baichwal V, Beckmann H, Clark DL, Frankmoelle W, Roche D, Santha E, Schwender S, Thoolen M, Ye Q, Jaen JC. Hydrophilic, pro-drug analogues of T138067 are efficacious in controlling tumor growth in vivo and show a decreased ability to cross the blood brain barrier. J Med Chem. 2001 Oct 25;44(22):3599-605. PubMed PMID: 11606124.

10: von Angerer E. Tubulin as a target for anticancer drugs. Curr Opin Drug Discov Devel. 2000 Sep;3(5):575-84. PubMed PMID: 19649885.